1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol

Overview

Description

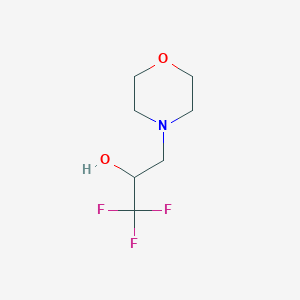

1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol is an organofluorine compound with the molecular formula C7H12F3NO2. This compound is characterized by the presence of a trifluoromethyl group, a morpholine ring, and a hydroxyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with morpholine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol can be compared with similar compounds such as:

1,1,1-Trifluoro-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure but with a piperazine ring instead of a morpholine ring.

1,1,1-Trifluoro-3-(4-piperidinyl)propan-2-ol: Contains a piperidine ring, offering different chemical and biological properties.

1,1,1-Trifluoro-3-(4-azepanyl)propan-2-ol: Features an azepane ring, providing unique reactivity and applications. The uniqueness of this compound lies in its combination of the trifluoromethyl group and morpholine ring, which imparts distinct chemical and biological properties.

Biological Activity

1,1,1-Trifluoro-3-morpholin-4-ylpropan-2-ol (TFM) is a fluorinated alcohol that exhibits significant biological activity, particularly in the fields of agriculture and medicinal chemistry. This compound's unique trifluoromethyl group enhances its lipophilicity and stability, making it an intriguing candidate for various applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₂F₃NO₂. Its structure features a trifluoromethyl group attached to a propanol backbone with a morpholine ring. This configuration contributes to its unique chemical properties:

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | Approximately 150 °C |

| Density | Approximately 1.25 g/cm³ |

| Solubility | Soluble in organic solvents |

The mechanism of action of TFM primarily involves its interaction with biological membranes and proteins. The trifluoromethyl group increases the compound's ability to penetrate lipid bilayers, enhancing its bioavailability. The morpholine ring can form hydrogen bonds with various biomolecules, which is crucial for its biological interactions and potential therapeutic effects.

Agricultural Use

TFM has been identified as a promising candidate for developing new herbicides, insecticides, and fungicides due to its biological activity against various pests and pathogens. The compound's lipophilicity allows it to effectively target and disrupt cellular processes in these organisms.

Medicinal Chemistry

In medicinal chemistry, TFM has been explored for its potential therapeutic applications. It has shown efficacy in formulations aimed at treating conditions related to the central nervous system (CNS). For instance, derivatives of TFM have been investigated as modulators of norepinephrine and serotonin activities, which are critical in managing mood disorders and other CNS-related conditions .

Case Study 1: Herbicidal Activity

In a recent study, TFM was evaluated for its herbicidal properties against common agricultural weeds. The results indicated that TFM significantly inhibited the growth of target weed species at low concentrations. The compound demonstrated a mode of action involving disruption of photosynthetic processes in plants.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of TFM derivatives. Researchers synthesized various analogs and assessed their impact on monoamine reuptake mechanisms. The findings revealed that certain derivatives exhibited enhanced selectivity for serotonin transporters compared to traditional antidepressants, suggesting potential for developing new antidepressant therapies .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of TFM:

- Lipophilicity : The trifluoromethyl group significantly enhances membrane permeability.

- Biological Targets : TFM interacts with specific proteins involved in neurotransmission and cellular signaling pathways.

- Stability : The compound exhibits high stability under physiological conditions, making it suitable for various applications.

Properties

IUPAC Name |

1,1,1-trifluoro-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2/c8-7(9,10)6(12)5-11-1-3-13-4-2-11/h6,12H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUSLDPVOVQWAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.